methyl 5-ethyl-2-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups, including an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the formation of the thiophene ring followed by the introduction of the imidazole group through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of polar solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal synthesis.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole moiety can be reduced under specific conditions to form corresponding amines.
Substitution: Both the thiophene and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the imidazole group can produce primary or secondary amines.
Scientific Research Applications
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites of enzymes, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-2-CARBOXYLATE: Similar structure but with a different position of the carboxylate group.
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-4-CARBOXYLATE: Another positional isomer with the carboxylate group at the 4-position.
Uniqueness
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the imidazole and thiophene rings provides a versatile scaffold for further functionalization and optimization in drug development.
Properties
Molecular Formula |
C15H20N4O2S2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
methyl 5-ethyl-2-(3-imidazol-1-ylpropylcarbamothioylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C15H20N4O2S2/c1-3-11-9-12(14(20)21-2)13(23-11)18-15(22)17-5-4-7-19-8-6-16-10-19/h6,8-10H,3-5,7H2,1-2H3,(H2,17,18,22) |
InChI Key |
QRCNKVHXVZTIRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=S)NCCCN2C=CN=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.